6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

Catalog No.
S12552760
CAS No.
M.F
C12H8IN3
M. Wt
321.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

Product Name

6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

IUPAC Name

6-iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

Molecular Formula

C12H8IN3

Molecular Weight

321.12 g/mol

InChI

InChI=1S/C12H8IN3/c13-10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H

InChI Key

NOHGWJDXMYCIAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)I

6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound characterized by the presence of a triazole ring fused to a pyridine structure. The compound contains an iodine atom at the 6-position and a phenyl group at the 3-position of the triazole ring. This unique arrangement contributes to its chemical properties and biological activities. The compound can be represented by the molecular formula C12H8N3IC_{12}H_8N_3I and has garnered interest in medicinal chemistry due to its potential therapeutic applications.

The chemical behavior of 6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the iodine atom and the phenyl group. Common reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, leading to derivatives with different functional groups.
  • Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions make it a versatile intermediate in organic synthesis.

6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine exhibits notable biological activities. Studies have indicated that compounds with similar structures can act as inhibitors for various enzymes and receptors. For instance:

  • Inhibition of Indoleamine 2,3-Dioxygenase (IDO1): This enzyme is involved in tryptophan metabolism and is a target for cancer therapies due to its role in immune evasion by tumors .
  • Potential Antimicrobial Activity: Similar triazolopyridine derivatives have been reported to exhibit antimicrobial properties, suggesting that 6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine may also possess such effects.

The synthesis of 6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods:

  • Iodination of Precursor Compounds: Starting from 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine, iodination can be performed using iodine monochloride or potassium iodide under acidic conditions.
  • Cyclization Reactions: The compound can also be synthesized via cyclization reactions involving hydrazines and appropriate aldehydes or ketones under acidic or basic conditions .

These methods allow for the efficient production of this compound with varying yields depending on the specific reaction conditions used.

6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting IDO1 or other related pathways.
  • Material Science: Its unique structure may lend itself to applications in creating novel materials with specific electronic or optical properties.

Interaction studies involving 6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine focus on its binding affinity and activity against various biological targets:

  • MGLUR2 Receptors: Some derivatives have been identified as positive allosteric modulators of metabotropic glutamate receptors (MGLUR2), indicating their potential in neurological disorders .
  • Enzyme Inhibition Studies: Research has demonstrated that similar compounds can inhibit enzymes like phosphodiesterases and kinases, suggesting that 6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine may exhibit similar properties.

Several compounds share structural similarities with 6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine. These include:

Compound NameStructural FeaturesUnique Properties
6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridineChlorine substitution at position 6Potentially different biological activity
6-Iodo-[1,2,4]triazolo[4,3-a]pyridineIodine at position 6 without phenyl groupFocused on simpler biological interactions
5-Methyl-[1,2,4]triazolo[4,3-a]pyridineMethyl group at position 5Variation in solubility and reactivity

The uniqueness of 6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine lies in its specific halogen substitution pattern combined with the phenyl group which may enhance its interaction with biological targets compared to other derivatives.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

320.97629 g/mol

Monoisotopic Mass

320.97629 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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